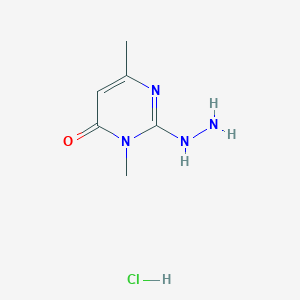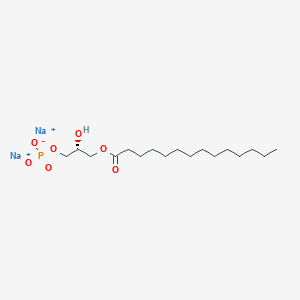
Sodium (R)-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a phosphate group, a hydroxy group, and a long-chain fatty acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate typically involves the esterification of ®-2-hydroxy-3-(tetradecanoyloxy)propyl alcohol with phosphoric acid. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. Common reagents used in this synthesis include phosphoric acid, sodium hydroxide, and tetradecanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the ester group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted esters.
Aplicaciones Científicas De Investigación
Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial for many biological processes. The long-chain fatty acid ester can interact with lipid membranes, affecting their structure and function. These interactions can modulate various cellular pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate: This compound has a similar structure but with an additional ester group.
Dimyristoylphosphatidylglycerol Sodium Salt: Another similar compound used in biochemical research.
Uniqueness: Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in phosphorylation reactions and interact with lipid membranes makes it particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C17H33Na2O7P |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
disodium;[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C17H35O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(19)23-14-16(18)15-24-25(20,21)22;;/h16,18H,2-15H2,1H3,(H2,20,21,22);;/q;2*+1/p-2/t16-;;/m1../s1 |
Clave InChI |
ZTCOHIDBBFZAPC-GGMCWBHBSA-L |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


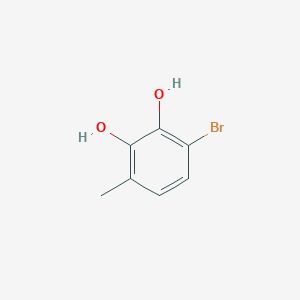
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)


![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
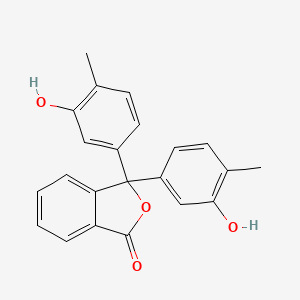
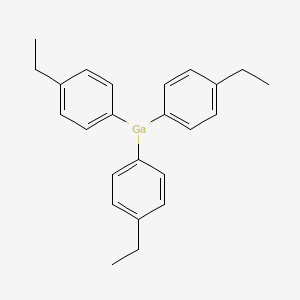

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
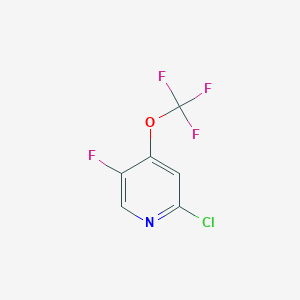
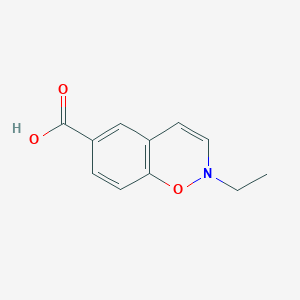
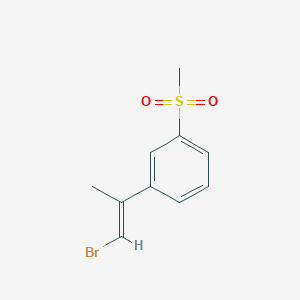
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
